
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a fused benzene and pyran ring. This particular compound is characterized by the presence of a methoxy group at the 8th position, a methylphenyl group at the 2nd position, and a nitro group at the 3rd position of the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the condensation of 8-methoxy-2H-chromen-2-one with 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Another approach involves the nitration of 8-methoxy-2-(4-methylphenyl)-2H-1-benzopyran using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group at the 3rd position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
8-Methoxy-2-(4-methylphenyl)-3-nitro-2H-1-benzopyran can be compared with other similar compounds, such as:
8-Methoxy-2-(4-methylphenyl)-2H-1-benzopyran: Lacks the nitro group, resulting in different chemical and biological properties.
8-Methoxy-2-(4-chlorophenyl)-3-nitro-2H-1-benzopyran:
8-Methoxy-2-(4-methylphenyl)-3-amino-2H-1-benzopyran: The amino group provides different chemical reactivity and biological activity compared to the nitro group.
Propiedades
Número CAS |
88252-60-2 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
8-methoxy-2-(4-methylphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO4/c1-11-6-8-12(9-7-11)16-14(18(19)20)10-13-4-3-5-15(21-2)17(13)22-16/h3-10,16H,1-2H3 |
Clave InChI |
WCBYLOAJTVCSHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)

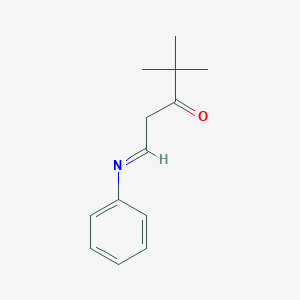
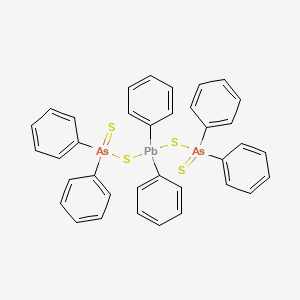
oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
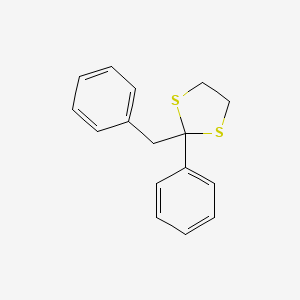
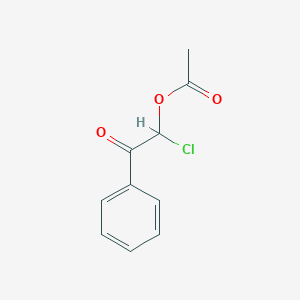
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)
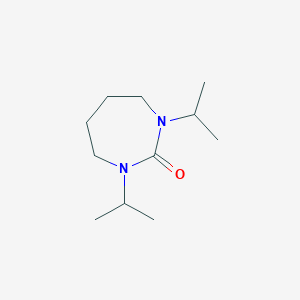
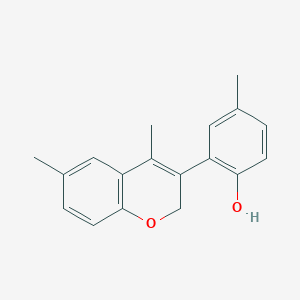
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
